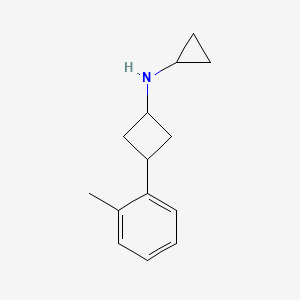N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine
CAS No.:
Cat. No.: VC16527315
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19N |
|---|---|
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine |
| Standard InChI | InChI=1S/C14H19N/c1-10-4-2-3-5-14(10)11-8-13(9-11)15-12-6-7-12/h2-5,11-13,15H,6-9H2,1H3 |
| Standard InChI Key | FKEFBKRIRCYJGS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2CC(C2)NC3CC3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine comprises a four-membered cyclobutane ring with two distinct substituents:
-
Position 1: A secondary amine group bonded to a cyclopropyl ring.
The hydrochloride salt forms via protonation of the amine, yielding a molecular weight of 237.77 g/mol (C₁₄H₂₀ClN) . Stereochemical details remain unspecified in available literature, suggesting the compound may exist as a racemic mixture or adopt a single configuration under synthesis conditions.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Strategies
While explicit protocols are undisclosed, analogous cyclobutane syntheses suggest potential pathways:
-
[2+2] Cycloaddition: Photoinduced reactions between alkenes and electron-deficient dienophiles to form the cyclobutane core .
-
Ring-Closing Metathesis: Transition-metal-catalyzed formation of the cyclobutane ring from diene precursors .
-
Amine Functionalization: Introduction of the cyclopropyl group via nucleophilic substitution or reductive amination .
The hydrochloride salt is likely precipitated by treating the free base with hydrochloric acid, a standard method for amine stabilization .
Physicochemical Properties
Acid-Base Behavior
The free base amine has an estimated pKa of ~10.5 (based on Williams’ pKa data for aliphatic amines ), rendering it weakly basic. Protonation to the hydrochloride salt (pKa ~7–8) enhances water solubility, critical for biological assays .
Solubility and Stability
-
Solubility: Hydrochloride salt is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
-
Storage: Stable at room temperature under inert conditions; degradation products uncharacterized .
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in ventilated areas |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume